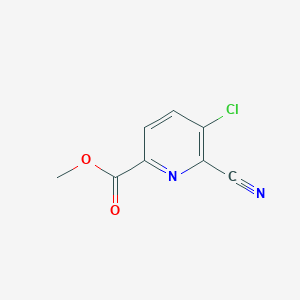![molecular formula C14H21Cl2N3 B1448063 1-isopropyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole dihydrochloride CAS No. 1375183-55-3](/img/structure/B1448063.png)
1-isopropyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole dihydrochloride
Overview
Description
“1-isopropyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole dihydrochloride” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Synthesis Analysis
The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, a method for the synthesis of a related compound, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate, involves the reaction of ethyl 3-(pyrrolidin-1-yl)acrylate with 4-nitrobenzenediazonium tetrafluoroborate .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and an imidazole ring. The InChI code for a similar compound, 1-methyl-2-(pyrrolidin-2-ylidene)imidazolidine dihydrochloride, is 1S/C8H15N3.2ClH/c1-11-6-5-10-8(11)7-3-2-4-9-7;;/h9-10H,2-6H2,1H3;2*1H .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and complex, depending on the specific conditions and reagents used. The pyrrolidine ring in the molecule can undergo various transformations, including ring opening, functionalization, and other modifications .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, a similar compound, 1-methyl-2-(pyrrolidin-2-ylidene)imidazolidine dihydrochloride, is reported to be a powder .Scientific Research Applications
Drug Discovery: Pyrrolidine as a Versatile Scaffold
The pyrrolidine ring, a core component of our compound, is widely utilized in drug discovery due to its versatility and ability to enhance biological activity . It allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of molecules. The non-planarity of the ring, known as “pseudorotation,” increases three-dimensional coverage, which is crucial for the interaction with biological targets.
Application Summary: Pyrrolidine derivatives are explored for their potential in treating various human diseases. The compound’s structure can be modified to target selectivity, leading to novel biologically active compounds.
Methods of Application: Medicinal chemists use the pyrrolidine scaffold to design and synthesize new drug candidates. The stereochemistry of the pyrrolidine ring is particularly important, as different stereoisomers can lead to diverse biological profiles due to varying binding modes to enantioselective proteins.
Anti-Inflammatory Agents: COX-2 Inhibition
Derivatives of pyrrolidine have shown promise as inhibitors of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain . The compound’s derivatives have been tested for their efficacy in inhibiting COX-2, with some showing potent activity.
Application Summary: Pyrrolidine derivatives, including those similar to our compound, have been identified as potential anti-inflammatory agents due to their ability to inhibit COX-2 effectively.
Methods of Application: The biological activity of these compounds is assessed through in vitro assays to determine their IC50 values, indicating the potency of COX-2 inhibition. Structural modifications are made to enhance efficacy and selectivity.
Synthesis of Imidazoles: Methodological Advances
The imidazole ring, another key feature of our compound, is essential in the synthesis of various functional molecules used in everyday applications . Recent advances have focused on the regiocontrolled synthesis of substituted imidazoles, highlighting the importance of our compound’s structure.
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties and uses. For instance, a similar compound, 1-methyl-2-(pyrrolidin-2-ylidene)imidazolidine dihydrochloride, has hazard statements H315, H319, H335, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation .
Future Directions
The future directions in the research and development of this compound could involve exploring its potential therapeutic applications, given the wide range of biological activities exhibited by compounds containing a pyrrolidine ring . Additionally, further studies could focus on optimizing its synthesis and improving its physicochemical properties for specific applications.
properties
IUPAC Name |
1-propan-2-yl-2-pyrrolidin-2-ylbenzimidazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.2ClH/c1-10(2)17-13-8-4-3-6-11(13)16-14(17)12-7-5-9-15-12;;/h3-4,6,8,10,12,15H,5,7,9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNFTZZVUFEWLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C3CCCN3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-isopropyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Boc 6-cbz-2,6-diazaspiro[3.3]heptane](/img/structure/B1447980.png)

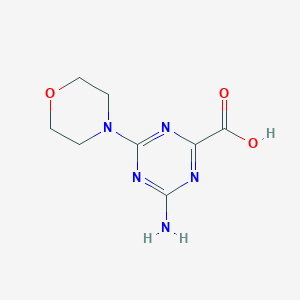




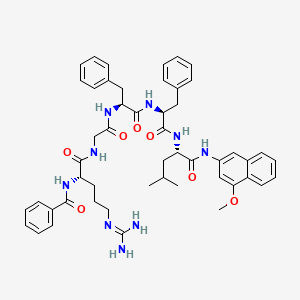
![(R)-3,3'-Bis(3,5-diisopropylphenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1447992.png)

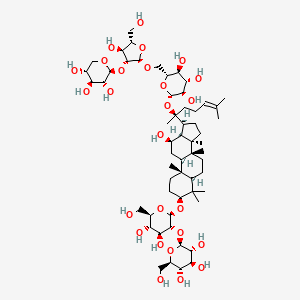
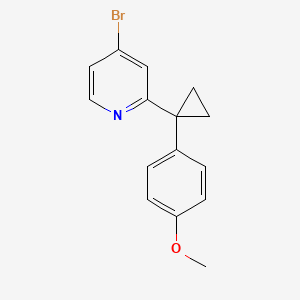
![Methyl 6-({[(4-chloro-3-nitrophenyl)amino]carbonyl}amino)nicotinate](/img/structure/B1447998.png)
